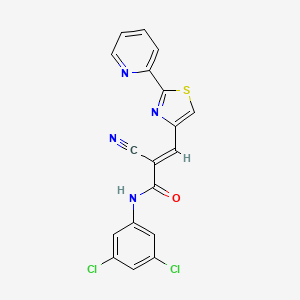

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N4OS/c19-12-6-13(20)8-14(7-12)23-17(25)11(9-21)5-15-10-26-18(24-15)16-3-1-2-4-22-16/h1-8,10H,(H,23,25)/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSKIKKODUBRIW-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide, commonly referred to as compound 1, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of approximately 401.3 g/mol. Its structure features a thiazole moiety linked to a pyridine and a cyano group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₀Cl₂N₄OS |

| Molecular Weight | 401.3 g/mol |

| CAS Number | 1181486-80-5 |

Anticancer Activity

Research has indicated that compound 1 exhibits promising anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells.

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Compound 1 appears to modulate key signaling pathways involved in cancer progression, including the inhibition of specific kinases that are crucial for tumor growth.

- Case Study : A study published in Molecules reported that compound 1 showed significant cytotoxicity with an IC50 value in the micromolar range against MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has demonstrated antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Testing Against Pathogens : It has been shown to be effective against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be closely linked to its structural components:

- Thiazole Ring : The thiazole moiety is critical for enhancing the compound's interaction with biological targets.

- Pyridine Substitution : Variations in the pyridine substitution have been explored to optimize activity and reduce toxicity.

Comparative Analysis with Similar Compounds

To better understand the efficacy of compound 1, a comparison with structurally similar compounds can provide insights into the structure-activity relationship:

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| Compound 1 (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide | <10 | Anticancer |

| Compound A | 15 | Anticancer |

| Compound B | 20 | Antimicrobial |

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide. For instance, a related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated significant anti-inflammatory effects in various models. In vitro assays indicated that JMPR-01 reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo studies using the Complete Freund’s Adjuvant (CFA) model showed that JMPR-01 significantly reduced paw edema at doses comparable to dexamethasone .

Case Study: JMPR-01

| Study Aspect | Details |

|---|---|

| In Vitro Model | Macrophage cultures |

| Cytokines Measured | IL-1β, TNFα |

| In Vivo Model | CFA-induced paw edema |

| Dosage | 100 mg/kg for significant edema reduction |

| Results | Reduction in edema comparable to control |

Antitumor Activity

The structural characteristics of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide suggest potential antitumor activity. Compounds with similar thiazole and pyridine moieties have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Relevant Research

A study on thiazole-based compounds demonstrated that they could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell survival and proliferation. The presence of the cyano group enhances the electron-withdrawing properties of the molecule, potentially increasing its reactivity towards biological targets .

Antimicrobial Properties

Compounds containing thiazole and pyridine rings have also been investigated for their antimicrobial properties. The unique structural features of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide may contribute to its efficacy against various bacterial strains.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Comparison with Similar Compounds

Functional Group Analysis

The compound’s key functional groups are compared below with analogous derivatives:

Hydrogen Bonding and Crystal Packing

The target compound’s enamide and pyridinyl-thiazole groups facilitate hydrogen bonding (N–H···O, N–H···S) and π-π interactions, analogous to the triazole-thione derivative in . SHELX-refined crystallographic data (hypothetical for the target compound) would reveal differences in unit cell parameters and packing efficiency .

Spectroscopic and Chromatographic Profiles

High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) is a key method for differentiating the target compound from natural extracts (e.g., cocoa bean derivatives). For instance:

- Retention Time: The target compound’s lipophilic dichlorophenyl group would result in longer retention times compared to polar polyphenols in cocoa extracts .

- Mass Fragmentation: The cyano group and thiazole ring yield distinct fragmentation patterns, aiding identification .

Computational and Experimental Methodologies

- Crystallography : SHELX software remains pivotal for determining hydrogen-bonding networks and crystal packing, as demonstrated in triazole-thione systems .

- Graph Set Analysis: Etter’s formalism () can classify hydrogen-bonding patterns in the target compound, distinguishing it from analogs with sulfur or oxygen donors .

Data Tables (Hypothetical Illustrations)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide, and how are intermediates characterized?

- Methodology:

- Step 1: Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives) to generate nitro-intermediates .

- Step 2: Reduction under acidic conditions (e.g., Fe powder) to form aniline derivatives .

- Step 3: Condensation with cyanoacetic acid using coupling agents (e.g., EDCl or DCC) to form the final enamide .

- Characterization: Thin-layer chromatography (TLC) for reaction monitoring, followed by recrystallization or column chromatography for purification. Structural confirmation via NMR (1H/13C) and mass spectrometry (MS) .

Q. How is the stereochemical integrity of the (E)-isomer maintained during synthesis?

- Methodology:

- Use of sterically hindered bases (e.g., DBU) to favor the (E)-configuration via kinetic control.

- Reaction temperature optimization (e.g., 0–25°C) to minimize isomerization.

- Post-synthesis validation via NOESY NMR to confirm spatial arrangement of substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses involving thiazole and pyridine moieties?

- Methodology:

- Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent polarity, catalyst loading, temperature) using statistical models .

- Flow Chemistry: Continuous-flow reactors for precise control of residence time and temperature, reducing side reactions (e.g., dimerization of thiazole intermediates) .

- Case Study: Ethanol-dioxane mixtures (1:2) for recrystallization yield 85% purity in analogous compounds .

Q. What analytical strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodology:

- Target-Specific Assays: Compare activity across standardized cell lines (e.g., NCI-60 panel for cancer, MIC assays for bacteria).

- SAR Analysis: Correlate substituent effects (e.g., 3,5-dichlorophenyl vs. methoxy groups) with bioactivity using molecular docking (e.g., AutoDock Vina) .

- Metabolic Stability Testing: Incubate with liver microsomes to assess degradation pathways that may alter efficacy .

Q. How do computational models predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology:

- Molecular Dynamics (MD): Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS.

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonding with pyridine-N, hydrophobic contacts with dichlorophenyl) .

- Free Energy Perturbation (FEP): Quantify binding affinity changes upon structural modifications (e.g., cyano → carboxy substitutions) .

Q. What strategies mitigate degradation of the cyano group under physiological or storage conditions?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.